Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808204
InChI: InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12BrFO3
Molecular Weight: 291.11 g/mol

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate

CAS No.:

Cat. No.: VC18808204

Molecular Formula: C11H12BrFO3

Molecular Weight: 291.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate -

Specification

Molecular Formula C11H12BrFO3
Molecular Weight 291.11 g/mol
IUPAC Name methyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate
Standard InChI InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3
Standard InChI Key YMUWKMUHCDEBJY-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C=C1Br)F)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring modified with three distinct substituents:

  • Bromine at position 3, contributing electrophilic reactivity.

  • Fluorine at position 5, enhancing metabolic stability through electron-withdrawing effects.

  • Isopropoxy group at position 2, introducing steric bulk and influencing solubility .

The ester functional group (methyl ester at position 1) further modulates reactivity, enabling participation in nucleophilic acyl substitution reactions.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC11H12BrFO3\text{C}_{11}\text{H}_{12}\text{BrFO}_3
Molecular Weight291.11 g/mol
IUPAC NameMethyl 3-bromo-5-fluoro-2-isopropoxybenzoate
Canonical SMILESCOC(=O)C1=C(C(=CC(=C1Br)F)OC(C)C)
Boiling PointNot reported (decomposes above 200°C)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)

The isopropoxy group reduces crystallinity compared to smaller alkoxy analogs, lowering the melting point and enhancing solubility in nonpolar solvents. Fluorine’s electronegativity stabilizes the aromatic ring, while bromine serves as a leaving group in cross-coupling reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 3-bromo-5-fluoro-2-isopropoxybenzoic acid with methanol, catalyzed by sulfuric acid under reflux. The reaction proceeds via a nucleophilic acyl substitution mechanism:

RCOOH+CH3OHH2SO4RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{H}_2\text{O}

Key steps:

  • Preparation of the carboxylic acid precursor: Halogenation of 2-isopropoxybenzoic acid using bromine and fluorine sources.

  • Esterification: Acid-catalyzed reaction with methanol to yield the methyl ester .

Optimization:

  • Temperature: Reflux conditions (70–80°C) balance reaction rate and side-product formation.

  • Catalyst: Sulfuric acid (10–15 mol%) ensures protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Yield: Typically 70–85% after purification via column chromatography.

Industrial Production Challenges

Scaling up requires addressing:

  • Cost of halogenation reagents: Bromine and fluorinating agents contribute significantly to production expenses.

  • Waste management: Neutralization of acidic byproducts and recovery of solvents.

  • Purity control: Continuous flow reactors and automated distillation systems improve consistency.

Applications in Organic Synthesis

Intermediate for Cross-Coupling Reactions

The bromine atom at position 3 facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures prevalent in pharmaceuticals. For example:

Ar-Br+Ar’B(OH)2Pd catalystAr-Ar’+Byproducts\text{Ar-Br} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Case Study: Coupling with 4-aminophenylboronic acid yields a precursor to kinase inhibitors, demonstrating the compound’s utility in drug discovery.

Functional Group Transformations

  • Ester hydrolysis: Controlled saponification generates the free carboxylic acid, a versatile intermediate for amide formation.

  • Nucleophilic aromatic substitution: Fluorine’s activation of the ring allows substitution at position 4 with amines or thiols .

Material Science Applications

The compound’s rigid aromatic core and halogen content make it a candidate for:

  • Liquid crystals: Modifying mesophase behavior through steric and electronic effects.

  • Polymer additives: Enhancing flame retardancy via bromine’s radical-scavenging properties.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
Methyl 3-bromo-2-methoxybenzoateMethoxy at position 2Higher crystallinity, lower solubility
Methyl 5-fluoro-2-isopropoxybenzoateNo bromineReduced cross-coupling reactivity
3-Bromo-5-fluoro-2-methylbenzoateMethyl instead of isopropoxyAltered steric profile, lower metabolic stability

The isopropoxy group uniquely balances solubility and steric hindrance, optimizing reactivity for diverse applications .

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